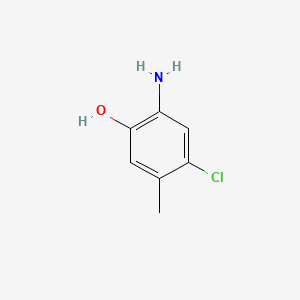

2-Amino-4-chloro-5-methylphenol

描述

IUPAC Name: 2-amino-4-chloro-5-methylphenol

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The IUPAC name for this compound is this compound. nih.govsigmaaldrich.com This name explicitly describes the molecular structure: a phenol (B47542) ring with an amino group at the second carbon position, a chlorine atom at the fourth, and a methyl group at the fifth.

CAS Number: 53524-27-9

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS number for this compound is 53524-27-9. nih.govsigmaaldrich.com This identifier is widely used in databases and regulatory frameworks to provide an unambiguous reference to the compound.

Synonyms

In addition to its formal IUPAC name, this compound is known by several other names in scientific literature and commercial contexts. nih.govsigmaaldrich.comsielc.comlabshake.com These synonyms are crucial for comprehensive literature searches and for identifying the compound in various databases. A selection of these synonyms is presented in the table below.

| Synonym | Source |

|---|---|

| Phenol, 2-amino-4-chloro-5-methyl- | nih.govsielc.comchemicalbook.com |

| 4-Chlor-6-amino-m-kresol | nih.gov |

| 6-Chlor-4-amino-3-oxy-toluol | nih.gov |

| 3-Methyl-4-chloro-6-aminophenol | labshake.comchemicalbook.com |

| EINECS 258-606-8 | nih.govsielc.comlabshake.com |

Contextual Significance in Chemical and Biological Sciences

This compound serves as a significant building block and intermediate in various chemical syntheses. Its structural features, including the reactive amino and hydroxyl groups on a substituted benzene (B151609) ring, make it a versatile precursor for the creation of more complex molecules.

In the field of dye chemistry, this compound is an important intermediate. google.com For instance, it is a precursor in the synthesis of 2-amino-4-chloro-5-nitrophenol, another valuable compound in the production of dyes. google.com The presence of the chromophoric and auxochromic groups in its derivatives allows for the development of a range of colors.

The compound and its derivatives also show relevance in materials science and polymer chemistry. For example, it can be used in the synthesis of Schiff base ligands. sigmaaldrich.com These ligands can, in turn, form complexes with metal ions, leading to materials with interesting catalytic or electronic properties. Research has explored the use of related aminophenol derivatives in creating novel non-metallocene catalysts. sigmaaldrich.com

From a biological perspective, aminophenol derivatives have been a subject of study. While this article will not detail specific biological effects, it is noteworthy that the broader class of aminophenols has been investigated for various biochemical applications. For example, the structural motif is found in more complex molecules with biological activity. researchgate.net The study of such compounds contributes to the understanding of structure-activity relationships, a fundamental concept in medicinal chemistry and drug discovery. solubilityofthings.com

Chemical Properties

A summary of the key chemical properties of this compound is provided in the interactive table below.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H8ClNO | nih.gov |

| Molecular Weight | 157.60 g/mol | nih.gov |

| Physical Form | Brown Solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

Structure

2D Structure

属性

IUPAC Name |

2-amino-4-chloro-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGJHZNOQSIFAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068867 | |

| Record name | Phenol, 2-amino-4-chloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53524-27-9 | |

| Record name | 2-Amino-4-chloro-5-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53524-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chloro-5-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053524279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-amino-4-chloro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-amino-4-chloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-chloro-5-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-CHLORO-5-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/993BF9NXZ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes

The synthesis of aminophenols often begins with a readily available aromatic precursor, which is then chemically modified through a series of reactions to introduce the desired amino, chloro, and methyl groups at specific positions on the phenol (B47542) ring.

A common strategy for synthesizing chloronitrophenols involves the hydrolysis of a dichloronitrobenzene isomer. While the direct synthesis of 2-Amino-4-chloro-5-methylphenol from 2,5-dichloronitrobenzene is not explicitly detailed in the provided literature, the following steps represent a plausible, albeit incomplete, pathway toward a related structural analog, 2-amino-4-chlorophenol (B47367). This route would require a different starting material to incorporate the C5-methyl group.

The initial step in this synthetic sequence is the hydrolysis of 2,5-dichloronitrobenzene. google.com In this reaction, one of the chlorine atoms is substituted by a hydroxyl group from an alkali hydroxide, typically sodium hydroxide (NaOH). google.comgoogle.com The reaction is generally carried out in an aqueous solution under elevated temperature and pressure to facilitate the nucleophilic aromatic substitution. google.com For instance, the process can involve heating 2,5-dichloronitrobenzene with an aqueous NaOH solution in a sealed reactor to temperatures between 142-148°C, with reaction pressures of 0.25-0.30 MPa, for 8-12 hours. google.com The resulting product is the sodium salt of 4-chloro-2-nitrophenol (B165678), which is then acidified, often with hydrochloric acid, to precipitate the 4-chloro-2-nitrophenol product. google.comsciencemadness.org

Table 1: Reaction Conditions for Hydrolysis of 2,5-dichloronitrobenzene

| Parameter | Value | Source(s) |

| Starting Material | 2,5-dichloronitrobenzene | google.com |

| Reagent | Sodium Hydroxide (NaOH) | google.comgoogle.com |

| Solvent | Water | google.comsciencemadness.org |

| Temperature | 142-148 °C | google.com |

| Pressure | 0.25-0.30 MPa | google.com |

| Reaction Time | 8-12 hours | google.com |

Following the formation of 4-chloro-2-nitrophenol, the next step is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation is a common and critical step in the synthesis of many aromatic amines. Several reducing agents and catalytic systems can be employed for this purpose. researchgate.net

Chemical reduction methods often involve the use of metals in an acidic medium, such as iron filings in the presence of an acid. Another common method is the partial reduction of dinitrophenols using sodium sulfide. orgsyn.org Catalytic hydrogenation is also a widely used and often cleaner method. This involves reacting the nitrophenol with hydrogen gas (H₂) in the presence of a metal catalyst. researchgate.net Common catalysts for this reaction include Raney nickel, platinum, or palladium supported on carbon (Pd/C). researchgate.nettandfonline.com The reaction conditions, such as hydrogen pressure and temperature, are optimized to ensure high conversion and selectivity. researchgate.net For example, the reduction of p-nitrophenol to p-aminophenol can be achieved using nano-nickel catalysts supported on natural aragonite with hydrazine hydrate as a hydrogen source. researchgate.net

This reduction of 4-chloro-2-nitrophenol would yield 2-amino-4-chlorophenol. To obtain the target compound, this compound, a starting material already containing the methyl group at the correct position, such as 1,4-dichloro-2-methyl-5-nitrobenzene, would be necessary.

The amino (-NH₂) and hydroxyl (-OH) groups of this compound are nucleophilic, making the compound a valuable intermediate for synthesizing a variety of derivatives. These functional groups can react with electrophiles in nucleophilic substitution reactions. For instance, novel derivatives of 2-amino-5-methylphenol (B193566) have been prepared via nucleophilic substitution reactions with compounds like 3-(chloromethyl)-9-ethyl-9H-carbazole. researchgate.netglobalresearchonline.net The versatility of nucleophilic aromatic substitution (SNAr) is widely used in medicinal chemistry to create libraries of bioactive compounds, such as 4-aminoquinazoline derivatives from 2,4-dichloroquinazoline precursors. nih.gov

Beyond the specific routes detailed above, a variety of other methods exist for the synthesis of substituted phenol derivatives. libretexts.org These methods provide alternative pathways that may be advantageous depending on the desired substitution pattern and the availability of starting materials. researchgate.netoregonstate.edu

Table 2: Alternative Synthetic Methods for Phenol Derivatives

| Method | Description | Source(s) |

| Fries Rearrangement | Rearrangement of a phenolic ester to a hydroxy aryl ketone with a Lewis acid catalyst. | libretexts.org |

| Bamberger Rearrangement | Rearrangement of N-phenylhydroxylamines in an aqueous acid medium to form aminophenols. | libretexts.org |

| Hydrolysis of Diazonium Salts | Replacement of a diazonium group (-N₂⁺) with a hydroxyl group by heating in water. | libretexts.org |

| Bucherer Reaction | Conversion of a naphthol to a naphthylamine (or vice versa) in the presence of an aqueous sulfite or bisulfite. | libretexts.org |

| Diels-Alder Reaction | A cycloaddition cascade reaction between a substituted diene and a dienophile to prepare phenols with controlled regiochemistry. | oregonstate.edu |

| Oxidation of Arylboronic Acids | Copper-catalyzed oxidative hydroxylation of arylboronic acids to yield phenols. | organic-chemistry.org |

Conversion from 2,5-dichloronitrobenzene

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places increasing emphasis on "green" methodologies that minimize environmental impact. In the context of aminophenol synthesis, this involves developing processes that reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

One prominent green approach is the catalytic hydrogenation of nitroaromatics in environmentally benign solvent systems. For example, an efficient process for producing p-aminophenol involves the hydrogenation of nitrobenzene over a Pt/Al₂O₃ catalyst in a medium of supercritical CO₂ and water. researchgate.net This system avoids the use of strong mineral acids, as the CO₂ forms carbonic acid in situ, which can be easily removed by depressurization, eliminating the salt waste associated with traditional acid-catalyzed reactions. researchgate.net

Other green strategies focus on developing novel, recyclable catalysts. This includes using natural materials like aragonite as supports for nano-nickel catalysts in the reduction of nitrophenols. researchgate.netx-mol.net Such methods aim to replace stoichiometric reducing agents like iron in acid, which generate large amounts of iron oxide sludge. The use of calixarene-derived CuO nanoparticles has also been explored as an eco-friendly catalyst for converting p-nitrophenol to p-aminophenol. tandfonline.com These approaches highlight a shift towards more sustainable and environmentally conscious manufacturing of aminophenol compounds.

Stereoselective and Regioselective Synthesis

The synthesis of this compound is primarily concerned with regioselectivity rather than stereoselectivity, as the molecule is achiral. The key challenge lies in controlling the positions of the substituents on the aromatic ring.

Regioselectivity in Nitration:

One synthetic approach involves the nitration of a cresol derivative. For example, the synthesis of 2-methyl-5-nitrophenol can be achieved by the diazotization of o-toluidine (2-methylaniline), followed by nitration and subsequent hydrolysis. A process has been described that starts with ortho-aminotoluene, which is first sulfonated and then nitrated to introduce the nitro group at the 5-position relative to the methyl group. The diazonium salt is then formed and subsequently hydrolyzed to the phenol. This method provides a high degree of regiocontrol.

Regioselectivity in Chlorination:

An alternative strategy involves the direct chlorination of an aminophenol precursor. For instance, the chlorination of 2-amino-5-methylphenol would need to be highly regioselective to introduce the chlorine atom at the 4-position. The directing effects of the amino and hydroxyl groups (both ortho-, para-directing) and the methyl group (ortho-, para-directing) must be carefully considered. The interplay of these activating groups can lead to a mixture of chlorinated products. Electrochemical methods for the chlorination of aminophenol derivatives have been developed, which can offer a degree of control over the reaction. rsc.orgrsc.org

A patent for the preparation of 4-chloro-2-methyl-5-nitrophenol from 4-chloro-2-methylphenol (B52076) highlights a method to achieve regioselectivity. By first protecting the hydroxyl group, the directing effect of the substituents can be modulated to favor nitration at the desired position.

The following table summarizes potential regioselective synthetic strategies:

| Starting Material | Key Transformation | Intermediate | Final Product |

| o-Toluidine | Diazotization, Nitration, Hydrolysis | 2-Methyl-5-nitrophenol | This compound (after chlorination and reduction) |

| 2-Amino-5-methylphenol | Regioselective Chlorination | - | This compound |

| 4-Chloro-2-methylphenol | Protection, Nitration, Deprotection, Reduction | 4-Chloro-2-methyl-5-nitrophenol | This compound |

Catalytic Systems in Synthesis

Catalysis plays a crucial role in several steps of the synthesis of this compound, particularly in the reduction of the nitro group to an amine. Various catalytic systems have been developed for the efficient and selective reduction of nitroarenes.

Catalytic Reduction of Nitroarenes:

The reduction of a nitrophenol intermediate, such as 2-methyl-5-nitrophenol or 4-chloro-2-methyl-5-nitrophenol, is a key step. A wide range of catalysts can be employed for this transformation.

Iron-Based Catalysts: Iron in acidic media (the Béchamp reduction) is a classical method for nitroarene reduction. researchgate.net More modern approaches utilize iron-based catalysts that are more efficient and environmentally friendly. For example, iron(II) or iron(III) complexes can catalyze the reduction of nitroarenes using silanes as the reducing agent. rsc.org

Noble Metal Catalysts: Catalytic hydrogenation using palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel is a common and effective method. wikipedia.org These reactions typically use hydrogen gas or a hydrogen donor like hydrazine or formic acid.

Other Metal Catalysts: Silver nanoparticles supported on titania (Ag/TiO2) have been shown to be highly active catalysts for the reduction of nitroarenes with sodium borohydride. nih.gov

The choice of catalyst and reaction conditions can be critical to avoid side reactions, such as the reduction of the chloro group (hydrodechlorination) if the chlorination step is performed prior to the reduction.

Catalysis in C-N Bond Formation:

While not a direct route to the title compound, recent advances in the catalytic amination of phenols offer potential alternative synthetic strategies. Rhodium-catalyzed amination of phenols with amines has been reported, providing a direct route to anilines with water as the sole byproduct. organic-chemistry.orgacs.org This methodology relies on the arenophilic nature of the rhodium catalyst to facilitate the keto-enol tautomerization of the phenol, enabling subsequent condensation with an amine. Similarly, palladium-on-ceria catalysts have been developed for the selective amination of phenols without the need for an external hydrogen source. researchgate.net While these methods have not been specifically applied to the synthesis of this compound, they represent the forefront of catalytic C-N bond formation and could potentially be adapted for this purpose.

The following table provides an overview of catalytic systems relevant to the synthesis of this compound:

| Transformation | Catalytic System | Reducing/Aminating Agent | Key Features |

| Nitro Reduction | Fe/HCl or Zn/FeSO4 | - | Classical, cost-effective |

| Nitro Reduction | Iron complexes (e.g., FeX2–R3P) | Organosilanes | Homogeneous, selective |

| Nitro Reduction | Pd/C, Pt/C, Raney Ni | H2, Hydrazine, Formic Acid | Heterogeneous, widely used |

| Nitro Reduction | Ag/TiO2 | NaBH4 | Nanocatalyst, high activity |

| Phenol Amination | Rhodium complexes | Amines | Direct C-N bond formation, atom-economical |

| Phenol Amination | Pd/CeO2 | Amines | Heterogeneous, no external H2 required |

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methods

Chromatographic techniques are fundamental to the separation and analysis of 2-Amino-4-chloro-5-methylphenol. High-performance liquid chromatography and gas chromatography, particularly when coupled with mass spectrometry, offer robust and reliable analytical solutions.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) stands as a versatile and widely used technique for the analysis of polar and semi-polar compounds such as this compound.

Reverse-phase HPLC is a common approach for the separation of aminophenol and chlorophenol isomers. The use of an acidic mobile phase is critical for achieving good chromatographic peak shape and retention for these compounds. The acidic conditions suppress the ionization of both the phenolic hydroxyl group and the amino group, which minimizes peak tailing and enhances retention on the non-polar stationary phase. For instance, a method for the analysis of the related compound 2-amino-4-chlorophenol (B47367) utilizes a mobile phase consisting of water, acetonitrile (B52724), and acetic acid in a 70:30:1 (v/v/v) ratio. utu.ac.in Similarly, for MS-compatible methods, volatile acids like formic acid are substituted for non-volatile acids like phosphoric acid. sielc.com

A typical setup for the analysis of a structurally similar aminophenol is detailed in the table below.

| Parameter | Condition |

| Stationary Phase | C18 reverse-phase column |

| Mobile Phase | Acetonitrile and water with a phosphoric or formic acid modifier |

| Acid Modifier | Suppresses ionization for improved peak shape |

HPLC coupled with an ultraviolet (UV) detector is a standard method for the quantification of phenolic compounds. This compound contains a chromophore that absorbs UV light, allowing for its detection. The selection of an appropriate wavelength is crucial for sensitivity. For example, in the analysis of 2-amino-4-chlorophenol, a UV detection wavelength of 280 nm is employed. utu.ac.in The analysis of aminophenol isomers has been successfully carried out with UV detection at 285 nm. scite.ainih.govresearchgate.net

The following table provides an example of HPLC-UV conditions used for a related aminophenol compound.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Detector | UV-Vis Detector |

| Wavelength | 275 - 285 nm |

| Column | Primesep 100 mixed-mode column |

| Mobile Phase | Water, Acetonitrile, and Ammonium (B1175870) Formate buffer |

For enhanced selectivity and sensitivity, HPLC can be coupled with tandem mass spectrometry (MS/MS) with an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules like this compound, generating protonated molecular ions. The subsequent fragmentation of these ions in the mass spectrometer provides a unique fingerprint for the compound, enabling its unequivocal identification and quantification, even at trace levels. This is particularly advantageous in complex matrices where isobaric interferences may be present. For the analysis of 4-aminophenol (B1666318), an MS-compatible mobile phase using an ammonium formate buffer has been utilized. sielc.com

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Mass Analyzer | Tandem Mass Spectrometer (MS/MS) |

| Mobile Phase Buffer | Ammonium Formate (MS-compatible) |

Gas Chromatography-Mass Spectrometry (GC-MS) in Derivative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. However, due to the polarity and low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. researchgate.net Common derivatization strategies for phenols and amines include silylation and acylation. nih.govresearchgate.net

Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the hydroxyl and amino groups with trimethylsilyl (B98337) (TMS) groups. nih.govnih.gov Acylation, using reagents such as acetic anhydride or methyl chloroformate, achieves a similar outcome by introducing an acyl group. researchgate.nettandfonline.com Following derivatization, the analyte can be readily separated by GC and detected by MS, which provides detailed structural information for confirmation.

The table below outlines common derivatization reagents for GC-MS analysis of chlorophenols.

| Derivatization Agent | Target Functional Groups | Resulting Derivative |

| BSTFA | -OH, -NH2 | Trimethylsilyl (TMS) ether/amine |

| Acetic Anhydride | -OH, -NH2 | Acetate ester/amide |

| Methyl Chloroformate | -OH, -NH2 | Methyl carbonate/carbamate |

Spectroscopic Techniques

While chromatographic methods are essential for separation and quantification, spectroscopic techniques provide invaluable information for the structural elucidation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the identity and structure of the compound. The mass spectrum of a derivative of the related 2-amino-5-methylphenol (B193566) has been reported with a molecular ion (m/e) of 328.16. globalresearchonline.net

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | Detailed information on the carbon-hydrogen framework of the molecule. |

| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. |

| Mass Spectrometry (MS) | Information about the molecular weight and fragmentation pattern of the molecule. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its phenolic hydroxyl (-OH), primary amine (-NH₂), aromatic ring (C=C), and carbon-halogen (C-Cl) bonds.

The O-H stretching vibration of the phenolic group typically appears as a broad band, while the N-H stretching of the primary amine group usually presents as two sharp peaks. Aromatic C-H and C=C stretching vibrations confirm the presence of the benzene (B151609) ring. The positions of these bands can be influenced by substitution patterns and intramolecular interactions. researchgate.net

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic -OH | O-H Stretch | 3500 - 3200 | Broad, Medium |

| Amine -NH₂ | N-H Stretch | 3500 - 3300 | Two Sharp Peaks, Medium |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Methyl -CH₃ | C-H Stretch | 2960 - 2850 | Medium |

| Aromatic Ring | C=C Stretch | 1620 - 1450 | Medium to Strong |

| Amine -NH₂ | N-H Bend (Scissoring) | 1650 - 1580 | Medium |

| Phenolic -OH | O-H Bend | 1440 - 1395 | Medium |

| Phenolic C-O | C-O Stretch | 1260 - 1180 | Strong |

| Amine C-N | C-N Stretch | 1340 - 1250 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of a molecule. Both ¹H-NMR and ¹³C-NMR are used to map the carbon and hydrogen framework of this compound. The purity of related compounds has been confirmed using NMR spectroscopy. cir-safety.org

¹H-NMR Spectroscopy : The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the two aromatic protons, the methyl group protons, and the labile protons of the amine and hydroxyl groups. The chemical shifts (δ) and splitting patterns are predicted based on the electronic effects of the substituents on the aromatic ring.

¹³C-NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Due to the lack of symmetry, seven distinct signals are expected for the seven carbon atoms in this compound. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Table 2: Predicted NMR Spectral Data for this compound | ¹H-NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | Protons | 6.5 - 7.5 | Singlet | Aromatic CH | | | 6.5 - 7.5 | Singlet | Aromatic CH | | | 4.5 - 5.5 | Broad Singlet | -OH | | | 3.5 - 4.5 | Broad Singlet | -NH₂ | | | 2.0 - 2.5 | Singlet | -CH₃ | | ¹³C-NMR | Predicted Chemical Shift (δ, ppm) | Assignment | | Carbons | 145 - 155 | C-OH | | | 135 - 145 | C-NH₂ | | | 120 - 130 | C-Cl | | | 120 - 130 | C-CH₃ | | | 110 - 125 | Aromatic CH | | | 110 - 125 | Aromatic CH | | | 15 - 25 | -CH₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about electronic transitions. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region, typically between 200 and 400 nm. These absorptions are due to π → π* electronic transitions within the benzene ring. The presence of substituents such as -OH, -NH₂, and -Cl can cause shifts in the absorption maxima (λₘₐₓ) and changes in molar absorptivity, which can be useful for quantitative analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis (MS/MS). researchgate.net For this compound (molecular formula C₇H₈ClNO), ESI-MS in positive ion mode would be expected to show a prominent signal for the protonated molecule, [M+H]⁺. nih.gov The presence of chlorine would result in a characteristic isotopic pattern for this ion, with a peak at m/z corresponding to the ³⁵Cl isotope and another peak two mass units higher (M+2) for the ³⁷Cl isotope, in an approximate 3:1 ratio. The exact mass of the molecular ion can be used to confirm the elemental composition.

Other Analytical Approaches

Beyond advanced spectroscopic methods, other analytical techniques are employed to assess purity and confirm elemental composition.

Colorimetric Tests for Impurity Assessment

While modern chromatographic techniques like HPLC are more common for purity analysis cir-safety.org, colorimetric tests can serve as rapid, qualitative methods for detecting specific impurities. For a compound like this compound, colorimetric tests could be developed to detect residual starting materials or byproducts from its synthesis. For example, unreacted precursor phenols or anilines could be detected by specific color-forming reactions, such as coupling with diazonium salts, which often produce intensely colored azo dyes. The intensity of the color can provide a semi-quantitative measure of the impurity level.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, chlorine) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula, C₇H₈ClNO. nih.gov A close agreement between the experimental and theoretical values serves as a crucial confirmation of the compound's elemental composition and purity. mdpi.com

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.01 | 84.07 | 53.35% |

| Hydrogen | H | 1.008 | 8.064 | 5.12% |

| Chlorine | Cl | 35.45 | 35.45 | 22.50% |

| Nitrogen | N | 14.01 | 14.01 | 8.89% |

| Oxygen | O | 16.00 | 16.00 | 10.15% |

| Total | | | 157.6 | 100.00% |

Derivatives and Analogues of 2 Amino 4 Chloro 5 Methylphenol: Synthesis and Structure Activity Relationships

Synthesis of Novel Derivatives

The core structure of 2-Amino-4-chloro-5-methylphenol provides a versatile platform for the synthesis of a wide array of derivatives. Common synthetic routes involve the modification of the amino and hydroxyl groups, as well as substitution on the aromatic ring. Key classes of derivatives that have been synthesized include Schiff bases, pyrimidine (B1678525) derivatives, and various heterocyclic-substituted analogues.

A significant area of exploration has been the synthesis of complex benzenesulfonamide (B165840) derivatives incorporating the this compound moiety. For instance, a series of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides has been synthesized. google.com The synthesis is a multi-step process that begins with the reaction of 5-substituted ethyl 2-{5-R1-2-[N-(5-chloro-1H-benzo[d]imidazol-2(3H)-ylidene)sulfamoyl]-4-methylphenylthio}acetate with appropriate biguanide (B1667054) hydrochlorides. google.com

Another notable class of derivatives is the 1,3,4-oxadiazole (B1194373) analogues. The synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues involves a five-step pathway. nih.gov This demonstrates the feasibility of introducing complex heterocyclic systems onto the 2-aminophenol (B121084) backbone.

Furthermore, the synthesis of Schiff base derivatives has been a common strategy. These are typically prepared through the condensation reaction of the amino group of this compound or its analogues with various aldehydes or ketones. mdpi.com For example, a series of 4-chloro-2-[(arylmethylidene)amino]phenols were synthesized by reacting 4-chloro-2-aminophenol with different substituted benzaldehydes. mdpi.com Similarly, the synthesis of 4-chloro-2-{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol highlights the reactivity of the amino group in forming C-N bonds.

The following table summarizes some of the synthesized derivatives and their starting materials:

| Derivative Class | Starting Materials | Key Reactions |

| Benzenesulfonamides | 5-substituted ethyl 2-{5-R1-2-[N-(5-chloro-1H-benzo[d]imidazol-2(3H)-ylidene)sulfamoyl]-4-methylphenylthio}acetate, biguanide hydrochlorides | Reaction with biguanide hydrochlorides |

| 1,3,4-Oxadiazole analogues | 4-chloro-2-aminophenol | Five-step synthesis |

| Schiff bases | 4-chloro-2-aminophenol, substituted benzaldehydes | Condensation reaction |

Structural Modification Strategies

The structural modification of this compound is guided by the goal of enhancing specific biological activities. Key strategies include the introduction of diverse substituents, the formation of heterocyclic rings, and the alteration of electronic and steric properties.

One primary strategy is the introduction of heterocyclic moieties . The incorporation of rings such as 1,3,5-triazine (B166579) and 1,3,4-oxadiazole has been shown to be a fruitful approach. nih.gov These heterocyclic systems can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and pi-stacking, potentially leading to improved binding affinity and efficacy.

Another common strategy is the variation of substituents on attached aryl rings . In the case of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, modifying the substituents on the 5-aryl group allows for the fine-tuning of the molecule's properties. nih.gov Electron-donating and electron-withdrawing groups can be introduced to modulate the electronic environment and lipophilicity of the molecule, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

Modification of the amino and hydroxyl groups is also a key strategy. The amino group is a common site for forming Schiff bases or amide linkages, allowing for the connection of various molecular fragments. The hydroxyl group can be protected or used as a handle for further derivatization. For example, in the synthesis of 4-chloro-2-methyl-5-nitrophenol, the hydroxyl group of 4-chloro-2-methylphenol (B52076) is first protected with a sulfonyl group before nitration. google.com

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for anticancer and antimicrobial activities.

In a study of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, significant anticancer activity was observed. nih.gov The compound 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) demonstrated notable activity against several cancer cell lines. nih.gov This suggests that the presence of the 3,4,5-trimethoxyphenyl group is beneficial for anticancer efficacy. The same study also found that 4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c) exhibited promising antibacterial activity. nih.gov This indicates that the electronic properties of the substituent on the aryl ring play a critical role in determining the type and potency of biological activity.

For a series of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides, the nature of the substituent on the triazine ring was found to be a key determinant of cytotoxic activity. google.com

The following table summarizes some of the observed SAR trends:

| Derivative Class | Active Compound Example | Key Structural Feature for Activity | Biological Activity |

| 1,3,4-Oxadiazole analogues | 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | 3,4,5-trimethoxyphenyl group | Anticancer nih.gov |

| 1,3,4-Oxadiazole analogues | 4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c) | 4-nitrophenyl group | Antibacterial nih.gov |

| Benzenesulfonamides | 22 and 46 (specific structures in source) | Specific N-substituents on the triazine ring | Cytotoxic against colon, breast, and cervical cancer cell lines google.com |

Computational Chemistry in Derivative Design

Computational chemistry has become an indispensable tool in modern drug discovery, aiding in the design and optimization of new derivatives. For compounds derived from this compound, computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies have been employed to predict biological activity and understand binding mechanisms.

Molecular docking studies have been used to investigate the binding modes of these derivatives with their putative biological targets. For example, the 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were docked into the active site of the tubulin-combretastatin A4 complex. nih.gov The results showed that the compounds displayed efficient binding, with one of the most active compounds, 4h, fitting within a hydrophobic cavity and interacting with key amino acid residues. nih.gov This provides a rational basis for the observed anticancer activity and guides the design of new analogues with improved binding affinity.

In another study, molecular docking was used to evaluate the binding of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides within the active site of the MDM2 protein, a key regulator of the p53 tumor suppressor. google.com

Quantitative Structure-Activity Relationship (QSAR) studies have also been performed to develop predictive models for the cytotoxic activity of these derivatives. google.com By correlating molecular descriptors (e.g., topological and conformational properties) with biological activity, QSAR models can help in predicting the activity of newly designed compounds and prioritizing them for synthesis and testing. These models have been successfully used to guide the design of benzenesulfonamide derivatives with improved anticancer properties. google.com

The use of computational chemistry not only accelerates the drug discovery process but also provides a deeper understanding of the molecular interactions that govern biological activity, paving the way for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

Biological Activities and Pharmacological Potential

Antimicrobial Activity

The antimicrobial potential of 2-Amino-4-chloro-5-methylphenol and its derivatives has been a subject of investigation, with studies pointing towards its efficacy against a spectrum of bacteria and fungi. The introduction of a chlorine atom to the phenol (B47542) ring is a critical structural feature that may enhance its antimicrobial capacity.

Antibacterial Effects

Research has indicated that derivatives of 2-amino-5-methylphenol (B193566) exhibit notable antibacterial action. For instance, certain derivatives have demonstrated good antibacterial activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. globalresearchonline.net

Further studies on a structurally related compound, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), have provided more specific insights into the antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen. jmb.or.krnih.gov This research revealed that chlorothymol (B1668835) not only possesses antimicrobial activity against MRSA but also plays a role in preventing the formation of biofilms, which are protective communities of bacteria that are notoriously difficult to treat. jmb.or.krnih.gov

While direct studies on the effect of this compound against Micrococcus luteus, Bacillus subtilis, Bordetella bronchiseptica, and Pseudomonas aeruginosa are not extensively documented, the activity of related phenolic compounds against a broad range of bacteria suggests a potential for similar effects. nih.gov Phenolic compounds, in general, are known to exhibit antimicrobial properties against diverse bacterial species. nih.gov

Antibacterial Activity of 2-Amino-5-methylphenol Derivatives

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Good antibacterial action | globalresearchonline.net |

| Escherichia coli | Good antibacterial action | globalresearchonline.net |

Antifungal Effects

The antifungal properties of aminophenol derivatives are also an area of active research. Studies on simple 2-aminobenzoxazole (B146116) derivatives, which share structural similarities, have shown excellent and broad-spectrum antifungal activities against various phytopathogenic fungi. nih.gov While direct evidence for this compound against Saccharomyces cerevisiae and Candida albicans is limited, the known antifungal properties of related phenolic compounds and their derivatives provide a basis for expecting such activity. For instance, thymol (B1683141), a related monoterpenoid phenol, and its derivatives have demonstrated efficacy against Candida species.

Mechanisms of Antimicrobial Action

The precise mechanisms through which this compound exerts its antimicrobial effects are not yet fully elucidated for the compound itself. However, insights can be drawn from studies on related phenolic compounds like thymol and carvacrol. The antimicrobial activity of these compounds is generally attributed to their ability to disrupt the bacterial cell membrane, leading to a cascade of detrimental events. nih.gov

These mechanisms can include:

Cell membrane disruption: Phenolic compounds can integrate into the lipid bilayer of the cell membrane, altering its fluidity and permeability. This disruption can lead to the leakage of essential intracellular components and ultimately, cell death. nih.gov

Biofilm reduction: As observed with chlorothymol, these compounds can inhibit the formation of biofilms, which are crucial for bacterial survival and resistance to antimicrobial agents. jmb.or.kr

Inhibition of motility: Some phenolic compounds have been shown to reduce bacterial motility, which is important for virulence and the ability of bacteria to spread and colonize. nih.gov

Inhibition of membrane-bound ATPase: These enzymes are vital for cellular energy production, and their inhibition can have profound effects on bacterial metabolism and survival.

Inhibition of efflux pumps: Efflux pumps are proteins that can expel antimicrobial agents from the bacterial cell, contributing to antibiotic resistance. Inhibition of these pumps can restore the efficacy of antibiotics.

Antidiabetic Activity

Beyond its antimicrobial potential, there is growing interest in the antidiabetic properties of this compound and its derivatives. A key strategy in managing type 2 diabetes is the inhibition of carbohydrate-digesting enzymes, such as alpha-amylase and alpha-glucosidase, which can help to control post-meal blood sugar levels.

Alpha-Amylase Inhibition

Alpha-amylase is a crucial enzyme in the digestion of starches. By inhibiting this enzyme, the breakdown of complex carbohydrates into simpler sugars is slowed down, leading to a more gradual increase in blood glucose levels after a meal. frontiersin.orguobaghdad.edu.iq While direct studies on the alpha-amylase inhibitory activity of this compound are not yet available, research on other aminophenol derivatives and phenolic compounds has shown promising results. nih.govmdpi.comresearchgate.net For instance, various plant-derived phenolic compounds have been demonstrated to inhibit α-amylase activity. researchgate.netrsc.org

Alpha-Glucosidase Inhibition

Alpha-glucosidase is another key enzyme involved in carbohydrate digestion, responsible for breaking down disaccharides into glucose. youtube.com Inhibition of this enzyme is a well-established therapeutic approach for managing type 2 diabetes. nih.govnih.gov Research into new phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamides, which are designed based on known α-glucosidase inhibitors, has shown that many of these compounds display high inhibitory activity against this enzyme. nih.gov Although specific data for this compound is lacking, the structural features of aminophenol derivatives suggest they could be promising candidates for α-glucosidase inhibition. nih.govnih.gov

Enzyme Inhibition by Related Compounds

| Enzyme | Inhibitory Activity | Reference |

|---|---|---|

| Alpha-Amylase | Demonstrated by various phenolic compounds and aminophenol derivatives | nih.govmdpi.comresearchgate.netrsc.org |

DNA Interaction Studies for Potential Anticancer Activity

The interaction of chemical compounds with DNA is a key mechanism for many anticancer drugs, as it can lead to the disruption of cancer cell replication and proliferation. While direct DNA interaction studies on this compound are not extensively documented in publicly available literature, research on its structural analogs and derivatives provides valuable insights into this potential mechanism.

One notable study focused on a phenoxazine (B87303) derivative, 2-Amino-4,4 alpha-dihydro-4 alpha, 7-dimethyl-3H-phenoxazine-3-one, which is synthesized from the related compound 2-amino-5-methyl-phenol. This research revealed that while the derivative exhibited antitumor activity, it did not intercalate with DNA, suggesting a mode of action different from that of well-known DNA intercalating anticancer drugs like actinomycin (B1170597) D. nih.gov This finding indicates that the anticancer effects of such compounds may arise from alternative pathways.

In contrast, a different line of research investigating metal complexes of a Schiff base derived from 5-chloro-2-aminophenol, a structural isomer of the precursor to the title compound, demonstrated significant DNA interaction. Specifically, a copper(II) complex of 5-chloro-2-N-(2-quinolylmethylene)aminophenol was shown to possess potent anticancer activity against lung cancer cell lines. The mechanism of action for this complex was confirmed to involve direct interaction with DNA, leading to induced DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death) of the cancer cells. nih.gov

These divergent findings underscore the complexity of predicting biological activity based on chemical structure alone and highlight the importance of empirical studies for each specific compound and its derivatives.

Pharmacological Action and Mechanism of Action (e.g., UGenome polyprotein target for 1-[(2-Amino-4-chloro-5-methylphenyl)sulfonyl]-L-proline)

The specific pharmacological actions and molecular targets of this compound derivatives are an area of ongoing research. One such derivative, 1-[(2-Amino-4-chloro-5-methylphenyl)sulfonyl]-L-proline , has been identified and cataloged in chemical databases. Current time information in Pima County, US.uni.lu However, detailed public information regarding its specific mechanism of action, including any potential interaction with a "UGenome polyprotein," is not currently available in the reviewed scientific literature.

In a broader context, sulfonamide derivatives, the class to which 1-[(2-Amino-4-chloro-5-methylphenyl)sulfonyl]-L-proline belongs, are known to exhibit a wide range of pharmacological activities by targeting various proteins. For instance, some sulfonamides act as inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. nih.gov Others have been investigated for their neuropharmacological effects, targeting receptors and enzymes within the central nervous system. mdpi.com The specific biological target of 1-[(2-Amino-4-chloro-5-methylphenyl)sulfonyl]-L-proline remains to be elucidated through further research.

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism through which drugs exert their therapeutic effects. For derivatives of this compound, some studies have pointed towards enzyme inhibition as a potential mode of their biological activity.

Research on a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, which are synthesized from the related starting material 2-amino-4-chlorophenol (B47367), has shown significant anticancer activity. Molecular docking studies on these compounds have suggested that they may act by inhibiting tubulin polymerization. alfa-chemistry.comnih.gov Tubulin is a critical protein for the formation of microtubules, which are essential for cell division. By disrupting this process, these compounds can selectively halt the proliferation of rapidly dividing cancer cells.

While these findings are for a related class of compounds, they provide a plausible avenue for the potential anticancer mechanism of this compound derivatives, suggesting that enzyme inhibition, particularly of key proteins involved in cell division, could be a fruitful area for future investigation.

Toxicological and Ecotoxicological Research

Mammalian Toxicity Studies

Absorption and Metabolism

Studies on the absorption, distribution, metabolism, and excretion (ADME) of analogous compounds provide insights into the likely behavior of 2-Amino-4-chloro-5-methylphenol in biological systems. For instance, in an oral metabolism study conducted on rats using [14C]5-Amino-4-Chloro-o-Cresol HCl, a structurally similar compound, the substance was readily absorbed in the intestine, with an absorption rate of 91.7%. cir-safety.org The primary route of excretion was through urine (94%), with a smaller fraction eliminated in the feces (6%). cir-safety.org The highest concentration of the substance recovered in organ and tissue samples was a minimal 0.001% in the liver. cir-safety.org

Dermal absorption of [14C]5-Amino-4-Chloro-o-Cresol HCl was also investigated in female rats. cir-safety.org Following a 72-hour application under semi-occlusive conditions, the mean skin absorption was found to be 32.7%. cir-safety.org Similar to oral administration, the absorbed compound was predominantly excreted via urine (92%) and to a lesser extent, feces (8%). cir-safety.org

Metabolic studies on other related compounds, such as 4-Amino-m-Cresol, have shown rapid metabolism in both rat and human hepatocytes. cir-safety.org Within 1.5 hours of incubation, a decrease of 95.2% and 89.8% of the parent compound was observed in human and rat hepatocytes, respectively. cir-safety.org

Table 1: Summary of ADME Studies on a Structurally Similar Compound

| Parameter | Findings | Reference |

|---|---|---|

| Oral Absorption (Rat) | 91.7% absorbed in the intestine. | cir-safety.org |

| Excretion (Oral, Rat) | 94% via urine, 6% via feces. | cir-safety.org |

| Tissue Distribution (Oral, Rat) | Highest concentration (0.001%) in the liver. | cir-safety.org |

| Dermal Absorption (Rat) | Mean absorption of 32.7% over 72 hours. | cir-safety.org |

| Excretion (Dermal, Rat) | 92% via urine, 8% via feces. | cir-safety.org |

| Metabolism (Hepatocytes) | Rapid metabolism observed in rat and human hepatocytes for a similar compound. | cir-safety.org |

Genotoxicity and Mutagenicity Assessments

The genotoxic and mutagenic potential of aminophenol derivatives has been evaluated in various in vitro and in vivo assays. For instance, 4-Amino-m-Cresol, a related compound, did not show mutagenic activity in an Ames test, with or without metabolic activation, at concentrations up to 600 μ g/plate . cir-safety.org Furthermore, it did not induce unscheduled DNA synthesis in in vitro rat primary hepatocytes at concentrations up to 100 µg/ml. cir-safety.org In vivo micronucleus tests in mice also yielded negative results. cir-safety.org

However, clastogenic effects, which relate to chromosomal damage, were observed for 4-Amino-m-Cresol in chromosome aberration tests using human peripheral lymphocytes and Chinese hamster ovary (CHO) cells. cir-safety.org

The mouse lymphoma L5178Y tk+/- assay is a widely used in vitro test to assess mutagenic potential. nih.gov This assay can detect a broad range of genetic events, including point mutations and chromosomal aberrations. nih.gov The induction of small mutant colonies is often associated with chemicals that cause significant chromosomal damage, while large colonies are generally indicative of point mutations. nih.gov While specific data for this compound in this assay is not detailed in the provided search results, the methodology is established for evaluating related chemical structures.

Carcinogenicity Studies

Long-term carcinogenicity studies have been conducted on the related compound 2-amino-4-chlorophenol (B47367) (ACP) in rodents. In a two-year study, B6D2F1/Crlj mice were fed diets containing ACP. mhlw.go.jp The results showed some evidence of carcinogenic activity in male mice, indicated by an increased incidence of squamous cell papillomas in the forestomach. mhlw.go.jp No evidence of carcinogenic activity was observed in female mice. mhlw.go.jp

In a separate two-year oral carcinogenicity study in rats, ACP administration led to a significant, dose-dependent increase in the incidence of squamous cell papillomas and carcinomas in the forestomach of both male and female rats. nih.govoup.com Additionally, male rats exhibited an increased incidence of transitional cell carcinomas in the urinary bladder. nih.govoup.com A 13-week subchronic toxicity study in rats also revealed proliferative lesions in the forestomach and urinary bladder, alongside erythrocyte toxicity. nih.govoup.com

Table 2: Summary of Carcinogenicity Findings for 2-Amino-4-chlorophenol

| Species | Sex | Findings | Reference |

|---|---|---|---|

| Mouse | Male | Some evidence of carcinogenic activity (squamous cell papillomas in the forestomach). | mhlw.go.jp |

| Mouse | Female | No evidence of carcinogenic activity. | mhlw.go.jp |

| Rat | Male & Female | Clear evidence of carcinogenic activity (squamous cell papillomas and carcinomas in the forestomach). | nih.govoup.com |

| Rat | Male | Increased incidence of transitional cell carcinomas in the urinary bladder. | nih.govoup.com |

Environmental Fate and Ecotoxicity

Degradation in Environmental Media

Once released into the environment, this compound and related chlorophenolic compounds can be found in air, water, and soil. who.int The persistence and transformation of these chemicals are influenced by various environmental factors. For instance, the degradation of the herbicide mecoprop (B166265) in soil has been shown to produce 4-chloro-2-methylphenol (B52076) as a degradation product. nih.gov

Microbial Metabolism and Biodegradation

Microbial metabolism is a key process in the degradation of chlorophenolic compounds in the environment. who.int Bacteria, in particular, play a significant role in breaking down these complex molecules into smaller, less toxic substances. researchgate.net For example, a Gram-negative bacterial strain, designated S1, isolated from activated sludge, has been shown to metabolize 4-chloro-2-methylphenol through an inducible ortho-cleavage pathway. nih.gov This strain was also capable of completely degrading other chlorinated phenols like 2,4-dichlorophenol (B122985) and 4-chlorophenol. nih.gov

Different bacterial species employ various degradation pathways. Burkholderia sp. RKJ 800 can utilize 4-chloro-2-aminophenol (4C2AP) as its sole source of carbon and energy, breaking it down with the release of chloride and ammonium (B1175870) ions. nih.gov This degradation proceeds through a novel pathway involving the formation of 4-chlorocatechol (B124253) and 3-chloro-cis,cis-muconate. nih.gov Soil microcosm studies have demonstrated the effectiveness of this bacterium in remediating 4C2AP-contaminated soil. nih.gov

Formation from Degradation of Other Anthropogenic Chemicals

This compound and its isomers can be formed from the environmental degradation of other anthropogenic chemicals. who.int A notable precursor is 4-chloro-2-nitrophenol (B165678) (4C2NP). who.int The microbial conversion of 4C2NP can lead to the formation of 4-chloro-2-aminophenol. For instance, the bacterium Enterobacter cloacae has been observed to convert 4C2NP into 4-chloro-2-aminophenol under anaerobic conditions. researchgate.net Another example is the degradation of 4C2NP by Exiguobacterium sp. PMA, which also results in the formation of 4-chloro-2-aminophenol and 2-aminophenol (B121084) as intermediates. frontiersin.org

Environmental Risk Limits (ERLs) and Environmental Quality Standards (EQS)

A thorough review of publicly available scientific literature and regulatory databases indicates that specific Environmental Risk Limits (ERLs) and Environmental Quality Standards (EQS) for the compound this compound have not been established by major international or national regulatory bodies.

Regulatory agencies often develop such limits for chemicals that are produced in high volumes, have a high potential for environmental release, or exhibit significant toxicity. The absence of specific ERLs and EQS for this compound may suggest a lack of sufficient ecotoxicological data, lower production volumes, or a lower regulatory priority compared to other chemical substances.

For the broader class of substituted phenols, some jurisdictions have established guidelines. For instance, the Canadian Council of Ministers of the Environment (CCME) has set guidelines for mono- and di-hydric phenols in general to protect freshwater aquatic life. gov.bc.ca However, these are not specific to the unique substitution pattern of this compound.

Toxicity to Aquatic Organisms (e.g., algae)

In the absence of direct data, information on structurally related compounds can provide an initial indication of potential aquatic toxicity. For example, data is available for the related compound 4-chloro-2-methylphenol . It is important to note that while this compound shares some structural similarities, the difference in the position of the amino group and the additional methyl group in this compound can significantly alter its toxicological properties. Therefore, the following data should be interpreted with caution and is presented here for illustrative purposes only.

Table 1: Aquatic Toxicity Data for the Structurally Related Compound 4-chloro-2-methylphenol

| Test Organism | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |

| Fish | LC50 | 2.3 - 6.6 | 96 hours | oecd.org |

| Daphnids | EC50 | 0.29 - 1.0 | 48 hours | oecd.org |

| Algae | EC50 | 8.2 | 96 hours | oecd.org |

| Algae | EC10 | 0.89 | 96 hours | oecd.org |

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a test population. EC50 (Effective Concentration 50): The concentration of a chemical which causes a specified effect in 50% of a test population. EC10 (Effective Concentration 10): The concentration of a chemical which causes a specified effect in 10% of a test population.

The data for 4-chloro-2-methylphenol indicate that it is very toxic to aquatic organisms. oecd.org Given the structural similarities, it is plausible that this compound could also exhibit significant aquatic toxicity. However, without direct experimental testing, this remains an assumption.

To address data gaps for chemicals like this compound, Quantitative Structure-Activity Relationship (QSAR) models can be employed. These computational models predict the toxicity of a chemical based on its molecular structure and the known toxicity of similar compounds. nih.govresearchgate.net The development and application of a validated QSAR model could provide an estimated toxicity profile for this compound in the absence of experimental data.

Applications and Industrial Relevance Academic Perspective

Role in Pharmaceutical Intermediates and APIs

Beyond the clarified non-involvement in chlorzoxazone (B1668890) synthesis, the direct application of 2-amino-4-chloro-5-methylphenol as an Active Pharmaceutical Ingredient (API) or a registered pharmaceutical intermediate is not well-documented. However, structures containing the 4-amino-2-chloro-5-methylphenyl core appear in a pharmaceutical context. For example, the compound 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile is identified as an impurity of Closantel, a broad-spectrum anthelmintic drug used to treat parasitic infections in animals. chemicalbook.com This indicates the relevance of this chemical scaffold in the synthesis and quality control of certain veterinary pharmaceuticals.

Advanced Materials Science Applications

The primary application of this compound in materials science is indirect, through its derivatives. As mentioned, 2-amino-4-chloro-5-nitrophenol is used to synthesize aminobenzotriazoles. googleapis.com These aminobenzotriazole compounds are effective ultraviolet (UV) light absorbers. When incorporated into plastics and other polymers, they provide stability by absorbing harmful UV radiation, which would otherwise lead to material degradation, discoloration, and loss of mechanical properties. googleapis.com

Environmental Remediation Technologies

Based on a review of available scientific literature and patents, there are no documented applications of this compound in environmental remediation technologies. While studies exist on the microbial degradation of related compounds like 4-chloro-2-methylphenol (B52076), the subject compound itself is not reported as a remediation agent or a target of such technologies. nih.gov

Data Summary Table

| Application Area | Specific Use | Compound Used | Relevance |

|---|---|---|---|

| Industrial Synthesis (Dyes/Imaging) | Intermediate for Cyan-Image-Forming Couplers | 2-Amino-4-chloro-5-nitrophenol | Derivative |

| Industrial Synthesis (Muscle Relaxant) | Synthesis of Chlorzoxazone | 2-Amino-4-chlorophenol (B47367) | Not relevant; different precursor |

| Pharmaceuticals | Impurity in Closantel (Anthelmintic) | 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile | Related Structure |

| Materials Science | Precursor for UV Absorbers (Aminobenzotriazoles) in Plastics | 2-Amino-4-chloro-5-nitrophenol | Derivative |

| Environmental Remediation | Not Applicable | N/A | No documented use |

Computational Chemistry and Molecular Modeling

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in predicting the biological activity of chemical compounds based on their molecular structures. jst.go.jpnih.govnih.gov These models establish a mathematical relationship between the chemical's structural or physicochemical properties and its biological activity. jst.go.jp

For substituted phenols, QSAR models have been extensively used to predict their toxicological effects and other biological activities. jst.go.jpnih.gov These studies often reveal that the compound's hydrophobicity and electronic characteristics are dominant factors in their interactions with molecular targets. fao.org

The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. The PubChem database provides a set of computed descriptors for 2-Amino-4-chloro-5-methylphenol. nih.gov These descriptors are essential for building predictive QSAR models.

Below is an interactive table of some of the key computed molecular descriptors for this compound. nih.gov

| Property | Value |

| Molecular Weight | 157.60 g/mol |

| XLogP3 | 1.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 157.0294416 Da |

| Monoisotopic Mass | 157.0294416 Da |

| Topological Polar Surface Area | 46.2 Ų |

| Heavy Atom Count | 10 |

| Formal Charge | 0 |

| Complexity | 120 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

This data is sourced from PubChem. nih.gov

While no specific QSAR studies employing the Chi-MIC-share algorithm for this compound have been identified in the searched literature, this feature selection method is a noteworthy development in the field. The Chi-MIC-share algorithm is designed to improve upon traditional methods by not only considering the correlation between individual features and the response variable but also by addressing feature redundancy. jst.go.jp It utilizes an improved maximal information coefficient (MIC) and a redundant allocation strategy, allowing for the automatic termination of feature selection. jst.go.jp This approach can lead to more accurate and robust QSAR models. jst.go.jp

The validation of a QSAR model is a critical step to ensure its predictive power. A statistically robust QSAR model for a series of substituted phenols was developed to predict acute toxicity, utilizing parameters such as the 1-octanol/water partition coefficient (log K(ow)), the energy of the lowest unoccupied molecular orbital (E(lumo)), heat of formation (HOF), and molecular connectivity indices. nih.gov Such models, once validated, can be used to predict the activity of new compounds, including this compound. However, specific predictive models for this compound were not found in the available literature.

Molecular Docking Studies (e.g., with proteins like Staphylococcus aureus Tyrosyl-tRNA synthetase, human dihydroorotate (B8406146) dehydrogenase)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand drug-receptor interactions and to screen for potential new drug candidates.

Although no specific molecular docking studies of this compound with Staphylococcus aureus Tyrosyl-tRNA synthetase or human dihydroorotate dehydrogenase were found in the searched literature, studies on similar molecules provide a framework for how such an analysis would be conducted. For instance, a study on 2-chloro-5-fluoro phenol (B47542) involved molecular docking with these two proteins to investigate its antibacterial activity. nih.gov The results of such studies can reveal potential binding modes and interactions, supporting the compound's biological activity. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations can provide valuable information about a molecule's geometry, electronic properties, and reactivity.

Thermodynamic Parameters and Stability Analysis

The thermodynamic parameters of a compound, such as heat of formation, entropy, and Gibbs free energy, are crucial for understanding its stability and reactivity. These parameters can be determined at different temperatures using computational methods.

In a study of the related molecule 2-chloro-5-fluoro phenol, thermodynamic parameters were determined, and the correlation between these properties and temperature was analyzed. nih.gov Such analyses can reveal how the stability of the compound changes with temperature. While specific thermodynamic data for this compound was not found in the searched literature, the same computational approaches could be applied to determine its thermodynamic profile and assess its stability.

Non-Linear Optical (NLO) Property Investigation

Computational chemistry and molecular modeling serve as powerful tools for investigating the non-linear optical (NLO) properties of molecules, providing insights into their potential for applications in optoelectronics and photonics. The NLO response of a molecule is determined by its hyperpolarizability, a measure of how the molecule's dipole moment changes in the presence of a strong electric field, such as that from a high-intensity laser. For this compound, computational studies, primarily employing Density Functional Theory (DFT), are essential to predict and understand its NLO characteristics.

The investigation of NLO properties typically involves the calculation of the first-order hyperpolarizability (β). A high β value suggests that the molecule has significant potential for applications such as second-harmonic generation (SHG), where light of a particular frequency is converted to light of double that frequency. The magnitude of β is highly dependent on the molecular structure, particularly the presence and arrangement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) connected through a π-conjugated system. scirp.org

In the case of this compound, the aromatic phenol ring acts as the π-conjugated bridge. The amino (-NH2) and hydroxyl (-OH) groups are strong electron donors, while the chloro (-Cl) group is an electron-withdrawing group due to its inductive effect. libretexts.org The methyl (-CH3) group is a weak electron-donating group. The interplay of these substituents on the benzene (B151609) ring dictates the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key factor for a large NLO response.

Theoretical investigations on similar substituted anilines and phenols have shown that the strategic placement of donor and acceptor groups can significantly enhance the first-order hyperpolarizability. bohrium.commq.edu.au For instance, studies on halogenated aniline (B41778) derivatives have demonstrated that the presence of chloro substituents influences the NLO response. bohrium.com Furthermore, the donor strength of groups like -NH2 and the acceptor strength of groups like -NO2 have been systematically studied to maximize the NLO properties of aromatic compounds. mq.edu.aunih.gov

The computational approach to determine the NLO properties of this compound would involve the following steps:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its most stable conformation, typically using a DFT functional such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)). bohrium.comresearchgate.net

Calculation of NLO Properties: Using the optimized geometry, the components of the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β) are calculated. This is often done using the finite field approach. bohrium.com

Analysis of Electronic Properties: To understand the origin of the NLO response, electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. A smaller HOMO-LUMO energy gap generally correlates with a larger hyperpolarizability, as it indicates easier electronic transitions. nih.gov

Detailed Research Findings

Computational studies on various substituted aromatic compounds provide a framework for understanding the potential NLO properties of this compound. Research on substituted anilines and phenols has consistently shown that the magnitude of the first-order hyperpolarizability (β) is sensitive to the nature and position of the substituents on the aromatic ring. mq.edu.auspringernature.com

The amino (-NH2) and hydroxyl (-OH) groups in this compound are strong electron-donating groups that can push electron density into the aromatic ring. The chloro (-Cl) atom is an electron-withdrawing group through its inductive effect, while the methyl (-CH3) group is a weak electron-donating group. This combination of donor and acceptor groups can facilitate intramolecular charge transfer (ICT) upon excitation, which is a fundamental requirement for a significant second-order NLO response.

Theoretical calculations on similar molecules, such as chloro-substituted benzaldehydes and halogenated anilines, have utilized DFT methods with functionals like B3LYP to compute NLO properties. bohrium.commdpi.com These studies typically report the components of the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The total hyperpolarizability (β_tot) is then calculated from these components.

Based on these principles, a hypothetical data table for the NLO properties of this compound, as would be determined by DFT calculations, is presented below. The values are illustrative and intended to be representative of a molecule with its specific substitution pattern, in comparison to a standard reference like urea (B33335).

Table 1: Calculated Non-Linear Optical Properties of this compound (Note: These are hypothetical values for illustrative purposes based on trends from related compounds.)

The expected first-order hyperpolarizability of this compound is anticipated to be significantly larger than that of urea, indicating its potential as an NLO material. The presence of both strong electron-donating groups and an electron-withdrawing group on the same aromatic ring is a key structural feature that enhances the NLO response.

Compound Names Mentioned in the Article

Future Directions and Research Gaps

Exploration of Undiscovered Biological Activities

The biological profile of 2-Amino-4-chloro-5-methylphenol is largely uncharacterized, presenting a significant opportunity for discovery. Research into structurally related aminophenol and chlorophenol derivatives has revealed a wide array of biological effects, suggesting that this compound could be a valuable lead for therapeutic development. nih.govresearchgate.net